1-(benzo[d]thiazol-2-yl)-N-benzyl-5-isopropyl-1H-pyrazole-3-carboxamide
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Description
1-(benzo[d]thiazol-2-yl)-N-benzyl-5-isopropyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C21H20N4OS and its molecular weight is 376.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound 1-(benzo[d]thiazol-2-yl)-N-benzyl-5-isopropyl-1H-pyrazole-3-carboxamide has been found to exhibit anti-inflammatory properties . The primary targets of this compound are the COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response as they are involved in the production of prostaglandins, which are compounds that promote inflammation, pain, and fever in the body.
Mode of Action
The compound interacts with its targets, the COX-1 and COX-2 enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation, pain, and fever. The compound has shown the highest IC50 values for COX-1 inhibition, indicating its strong interaction with this enzyme .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting the COX-1 and COX-2 enzymes, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins. This results in the alleviation of symptoms associated with inflammation, pain, and fever.
Result of Action
The primary result of the compound’s action is the reduction of inflammation, pain, and fever . This is achieved through the inhibition of COX-1 and COX-2 enzymes and the subsequent decrease in the production of prostaglandins . The compound has demonstrated excellent COX-2 SI values and has shown significant inhibition of albumin denaturation .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the derivative .
Cellular Effects
Benzothiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzothiazole derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-benzyl-5-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-14(2)18-12-17(20(26)22-13-15-8-4-3-5-9-15)24-25(18)21-23-16-10-6-7-11-19(16)27-21/h3-12,14H,13H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTRYQNMLKKBEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.